REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[S:12][CH2:13][C:14]#[N:15].[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[C:14]([CH2:13][S:12][C:3]1[CH:4]=[CH:5][C:6]([C:8]([F:9])([F:10])[F:11])=[CH:7][C:2]=1[NH:1][C:16](=[O:18])[CH3:17])#[N:15]
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Name
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(2-Amino-4-trifluoromethylphenylsulfanyl)acetonitrile
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Quantity
|
0.66 g
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Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)C(F)(F)F)SCC#N
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
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Type
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CONCENTRATION
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Details
|
After 1 h the mixture was concentrated in vacuo
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Duration
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1 h
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Type
|
CUSTOM
|
Details
|
the solid residue was triturated with petroleum ether (2×2 ml)
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Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CSC1=C(C=C(C=C1)C(F)(F)F)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |